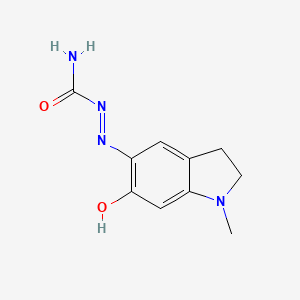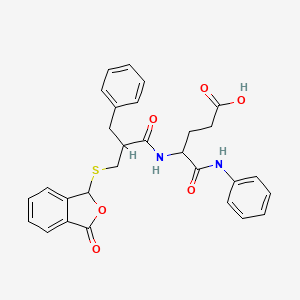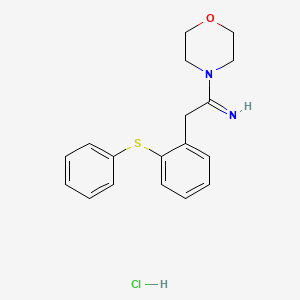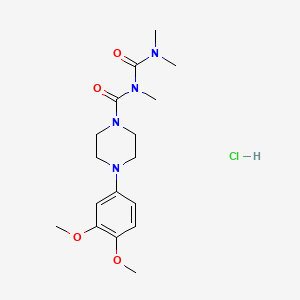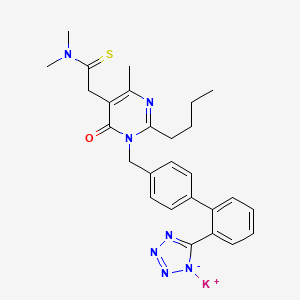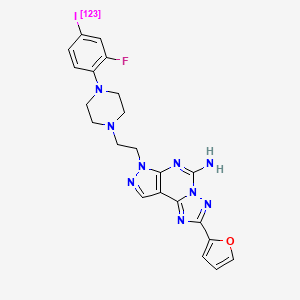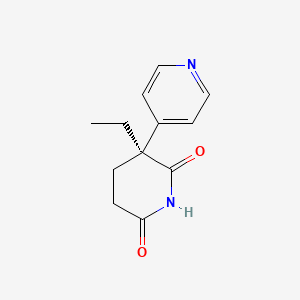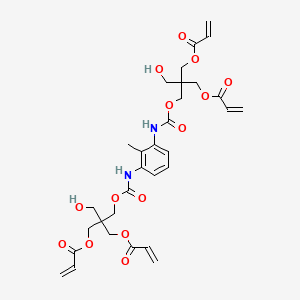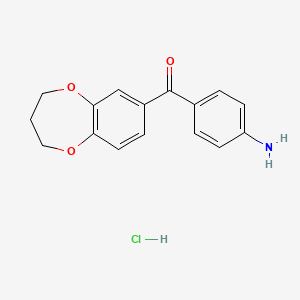
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride is a chemical compound with the molecular formula C16H16ClNO3. It is known for its unique structure, which includes a benzodioxepin ring fused with an aminophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride typically involves the following steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-: This compound shares a similar core structure but lacks the hydrochloride group.
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, sulfate: Another derivative with a sulfate group instead of hydrochloride.
Uniqueness
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Propiedades
Número CAS |
123769-55-1 |
|---|---|
Fórmula molecular |
C16H16ClNO3 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H15NO3.ClH/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14;/h2-7,10H,1,8-9,17H2;1H |
Clave InChI |
UEWNEXOUTKUPLM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)N)OC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


